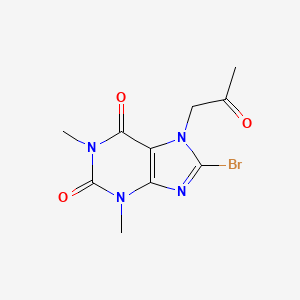

7-Acetonyl-8-bromotheophylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

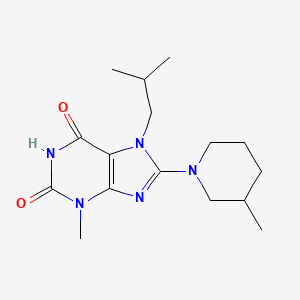

7-Acetonyl-8-bromotheophylline is a derivative of 8-Bromotheophylline . 8-Bromotheophylline is a xanthine diuretic drug and is the main active ingredient in pamabrom . It is sold as an over-the-counter medication in combination with paracetamol, among other analgesics, to treat dysmenorrhea . It is also an adenosine receptor A1 antagonist .

Synthesis Analysis

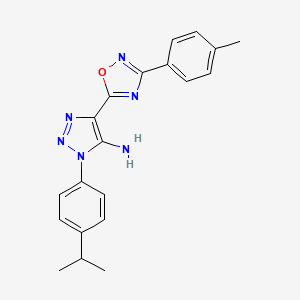

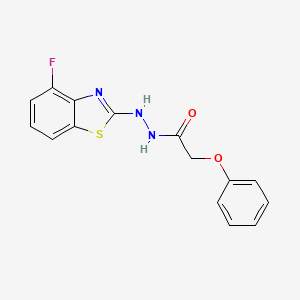

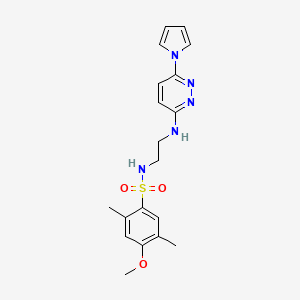

Compounds were obtained in the cyclocondensation reaction of 7-acetic-8-bromotheophylline aldehyde, 7-acetonyl-8-bromotheophylline, and 7-phenacyl-8-bromotheophylline, with double amount of appropriate arylpiperazinylpropylamine, in boiling 2-methoxyethanol .Molecular Structure Analysis

The molecular formula of 8-Bromotheophylline is C7H7BrN4O2 . The molecular weight is 259.06 g/mol .Wissenschaftliche Forschungsanwendungen

- Compound Evaluation : Researchers have evaluated the affinities of arylpiperazinylalkyl derivatives of 7-acetonyl-8-bromotheophylline for SERT. These compounds were studied for their acid–base properties .

- Combination with Acetaminophen : It is also combined with acetaminophen for the relief of temporary water weight gain, bloating, swelling, and full feeling associated with premenstrual and menstrual periods .

Serotonin Transporter Activity

Diuretic Properties

Bioanalytical Method for Pamabrom

Wirkmechanismus

Target of Action

The primary target of 7-Acetonyl-8-bromotheophylline is the serotonin transporter (SERT). SERT is a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

7-Acetonyl-8-bromotheophylline interacts with its target, the serotonin transporter, by inhibiting its function. This inhibition prevents the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels can then continue to stimulate the postsynaptic neuron, enhancing serotonergic neurotransmission .

Biochemical Pathways

The action of 7-Acetonyl-8-bromotheophylline affects the serotonergic pathway in the central nervous system. By inhibiting the reuptake of serotonin, it influences the biochemical pathway of serotonin synthesis and metabolism . The downstream effects include prolonged serotonergic activity, which can lead to various physiological effects such as mood regulation, appetite control, and regulation of sleep-wake cycles .

Result of Action

The molecular and cellular effects of 7-Acetonyl-8-bromotheophylline’s action primarily involve the enhancement of serotonergic neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby prolonging its action and leading to enhanced stimulation of the postsynaptic neuron .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetonyl-8-bromotheophylline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)